SB-791016's Potency at the Human Ghrelin Receptor pEC50 Compared to Direct Series Analogs
In the primary research paper, the ghrelin receptor agonist activity was determined using a functional assay. The lead compound, SB-791016 (1), demonstrates a human GHSR pEC50 of 9.8 with an intrinsic activity (IA) of 0.9, establishing a high-potency baseline that guided further optimization [1]. This value is presented alongside a series of approximately 25 direct analogs, where replacement of key substituents resulted in pEC50 values as low as 6.5, representing a potency drop of over 3 log units [1].
| Evidence Dimension | Functional agonist activity at human GHSR1a receptor |
|---|---|
| Target Compound Data | pEC50 = 9.8; Intrinsic Activity (IA) = 0.9 |
| Comparator Or Baseline | The lowest activity in the comparative series, compound with a 4-bromophenyl substituent (R1 = 4-Br-Ph), shows pEC50 = 6.5 and IA = 0.6 [1]. Other analogs range between pEC50 6.5 and 9.4. |
| Quantified Difference | SB-791016 is approximately 3.3 log units (a factor of ~2000) more potent than the least active analog in the same experimental series. |
| Conditions | Functional assay measuring human GHSR1a activation, reported as pEC50 and intrinsic activity (IA) compared to the natural ligand ghrelin. [1] |
Why This Matters
This quantification confirms SB-791016 as the optimized lead from a broad SAR exploration, ensuring that procurement of this specific compound provides the maximal potency available within this achiral chemical series for in vitro studies.
- [1] Witherington, J., et al. Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 2: Lead optimisation. Bioorg. Med. Chem. Lett. 18, 2203–2205 (2008). View Source
